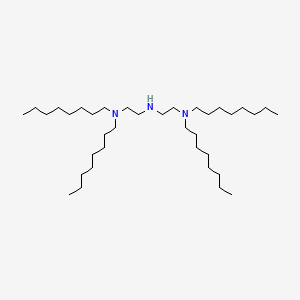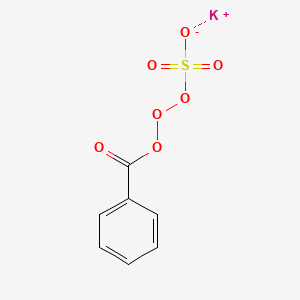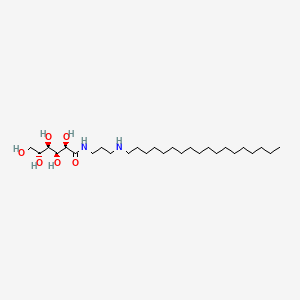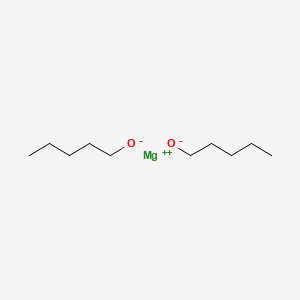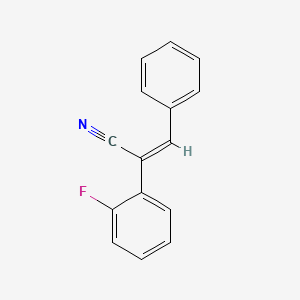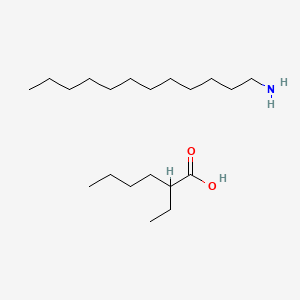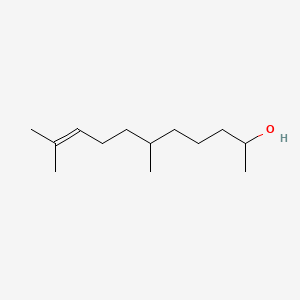
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sodium ion bonded to a complex organic moiety, which includes a 4-chloro-2,5-dimethoxyphenyl group and a 3-oxobutyramidate group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyaniline and 3-oxobutanoic acid.
Reaction Conditions: The 4-chloro-2,5-dimethoxyaniline is reacted with 3-oxobutanoic acid under controlled conditions to form the intermediate N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide.
Sodium Salt Formation: The intermediate is then treated with a sodium hydroxide solution to form the final product, this compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Natrium-N-(4-Chlor-2,5-dimethoxyphenyl)-3-oxobutyramidat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen.
Wissenschaftliche Forschungsanwendungen
Natrium-N-(4-Chlor-2,5-dimethoxyphenyl)-3-oxobutyramidat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Es wird derzeit erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Farbstoffen und Pigmenten verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Natrium-N-(4-Chlor-2,5-dimethoxyphenyl)-3-oxobutyramidat umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Modulation ihrer Aktivität führt.
Beteiligte Signalwege: Es kann verschiedene biochemische Signalwege beeinflussen, darunter solche, die mit der Zellsignalisierung, dem Stoffwechsel und der Genexpression zusammenhängen
Wirkmechanismus
The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Vergleich Mit ähnlichen Verbindungen
Natrium-N-(4-Chlor-2,5-dimethoxyphenyl)-3-oxobutyramidat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-(4-Iod-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl-ethanamin (25I-NBOMe): Bekannt für seine starken halluzinogenen Wirkungen.
2-(4-Chlor-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamin (25C-NBOMe): Eine weitere halluzinogene Verbindung mit ähnlichen strukturellen Merkmalen.
4-Brom-2,5-dimethoxy-N-(2-methoxyphenyl)methyl-benzolethanamin (25B-NBOMe): Eine verwandte Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.
Die Einzigartigkeit von Natrium-N-(4-Chlor-2,5-dimethoxyphenyl)-3-oxobutyramidat liegt in seiner spezifischen Strukturkonfiguration und den daraus resultierenden chemischen und biologischen Aktivitäten.
Eigenschaften
CAS-Nummer |
93964-26-2 |
|---|---|
Molekularformel |
C12H11ClNNaO6 |
Molekulargewicht |
323.66 g/mol |
IUPAC-Name |
sodium;4-(4-chloro-2,5-dimethoxyanilino)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H12ClNO6.Na/c1-19-9-4-7(10(20-2)3-6(9)13)14-11(16)5-8(15)12(17)18;/h3-4H,5H2,1-2H3,(H,14,16)(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
HWCTZRUQTLURIV-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)CC(=O)C(=O)[O-])OC)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


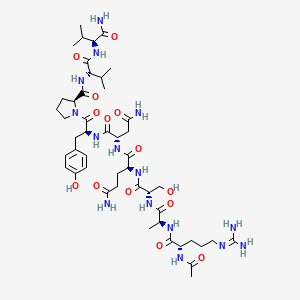

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)
